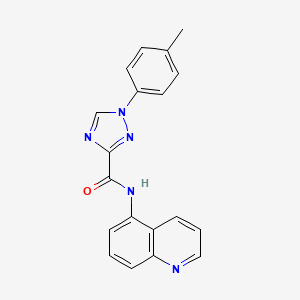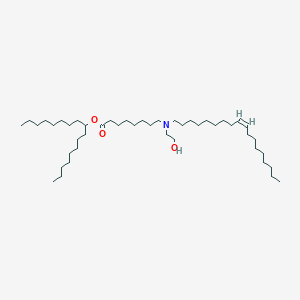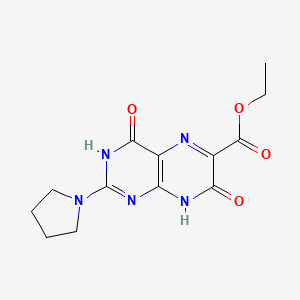![molecular formula C17H14FIO4 B15282654 (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid is a complex organic compound characterized by its unique structural components, including a fluorobenzyl group, an iodine atom, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the fluorobenzyl ether: This step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the ether linkage.
Methoxylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or a similar methylating agent.
Propenoic acid formation: The final step involves the formation of the propenoic acid moiety through a condensation reaction, often using a Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alkane or alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-fluorobenzoate: Similar in having a fluorobenzyl group but lacks the iodine and propenoic acid moieties.
2-Chloro-4,5-difluorobenzoic acid: Contains fluorine and a carboxylic acid group but differs in the overall structure and functional groups.
Uniqueness
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields.
Eigenschaften
Molekularformel |
C17H14FIO4 |
|---|---|
Molekulargewicht |
428.19 g/mol |
IUPAC-Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14FIO4/c1-22-15-9-12(4-7-16(20)21)8-14(19)17(15)23-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
InChI-Schlüssel |
GWXZATDJCJOKKY-QPJJXVBHSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OCC2=CC=C(C=C2)F |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)I)OCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate](/img/structure/B15282574.png)
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)

![1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)
![11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B15282610.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)
![2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B15282618.png)

![2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)

![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)

